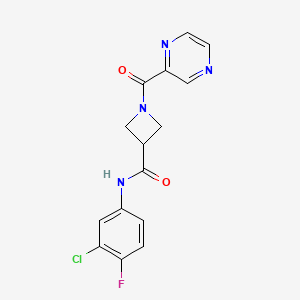

N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

This compound features a 3-chloro-4-fluorophenyl group linked via a carboxamide to an azetidine ring (a four-membered nitrogen-containing heterocycle), which is further substituted with a pyrazine-2-carbonyl moiety. The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic properties .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN4O2/c16-11-5-10(1-2-12(11)17)20-14(22)9-7-21(8-9)15(23)13-6-18-3-4-19-13/h1-6,9H,7-8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOVCSLAYMIGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines an azetidine ring with a pyrazine moiety, which is known for its diverse pharmacological properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.

Key Features:

- Azetidine Ring : A four-membered heterocyclic structure that can influence the compound's reactivity and biological interactions.

- Pyrazine Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have demonstrated that compounds containing the azetidine and pyrazine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that this compound effectively inhibits the growth of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies indicate that it possesses moderate to high activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound suggests that modifications to the azetidine and pyrazine components can enhance biological activity. For example, substituting different halogens or functional groups on the phenyl ring has been correlated with increased potency against specific targets .

Case Study 1: Synergistic Effects with Doxorubicin

In a notable study, the combination of this compound with doxorubicin resulted in enhanced cytotoxic effects in MDA-MB-231 breast cancer cells. This synergistic effect suggests potential for combination therapies in treating resistant cancer types .

Case Study 2: Evaluation of Antifungal Activity

Another study evaluated the antifungal properties of this compound against several phytopathogenic fungi. The results indicated significant inhibition of fungal growth, suggesting its potential application in agricultural settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A: N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396878-29-7)

- Key Differences :

- The phenyl ring is substituted with a 2-chloro-5-(trifluoromethyl) group instead of 3-chloro-4-fluoro.

- The trifluoromethyl group increases electron-withdrawing effects and lipophilicity compared to fluorine.

- Molecular Weight : 384.74 g/mol vs. ~380–390 g/mol (estimated for the target compound).

- Structural Impact : The trifluoromethyl group may enhance binding to hydrophobic pockets in biological targets but reduce aqueous solubility .

Compound B: N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946231-93-2)

- Key Differences :

- Replaces the azetidine-pyrazine core with a piperazine-pyrimidine system.

- Pyrimidine (two nitrogen atoms at positions 1 and 3) offers distinct electronic properties compared to pyrazine.

- The isopropoxy and methyl groups on pyrimidine add steric bulk.

- Molecular Weight : 407.9 g/mol, significantly higher due to the pyrimidine and piperazine groups .

Core Heterocycle Modifications

Compound C: N-(3-chloro-4-fluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 887677-53-4)

- Key Differences: Replaces azetidine with a pyrrolidine ring (five-membered nitrogen-containing heterocycle). The 5-oxo group introduces a ketone, altering electronic properties. Molecular Weight: 328.77 g/mol, lower due to the absence of pyrazine.

Compound D: 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide

- Key Differences :

- Features a pyridazine core (six-membered ring with two adjacent nitrogen atoms) instead of azetidine-pyrazine.

- The trifluoromethyl group and dual chloro substituents enhance lipophilicity.

- Structural Impact : Pyridazine’s nitrogen arrangement may influence hydrogen-bonding interactions with targets .

Functional Group Comparisons

Research Findings and Implications

- Azetidine vs. Larger Heterocycles : Azetidine’s four-membered ring introduces strain, which may enhance reactivity or binding specificity compared to pyrrolidine or piperazine .

- Pyrazine vs. Pyrimidine/Pyridazine : Pyrazine’s nitrogen positions (1 and 4) create a distinct electron-deficient aromatic system, favoring interactions with electron-rich biological targets.

- Substituent Effects : The 3-chloro-4-fluoro pattern balances lipophilicity and polarity, while trifluoromethyl groups (as in Compound A) prioritize hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.